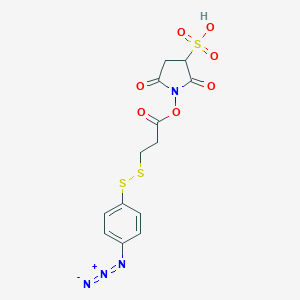

Sulfosuccinimidyl (4-azidophenyldithio)propionate

説明

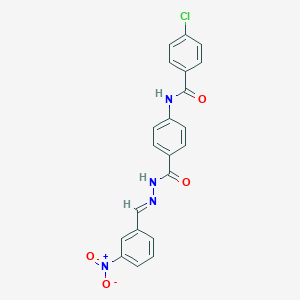

Sulfosuccinimidyl (4-azidophenyldithio)propionate, also known as sulfo-SADP, is a functional reagent known to inhibit the NADPH dependent O2- generation of leukocyte cytochrome b (558) . It is used in proteomics research applications .

Molecular Structure Analysis

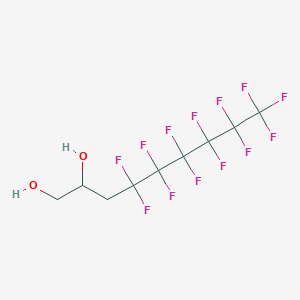

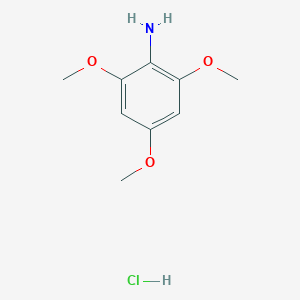

The molecular formula of this compound is C13H12N4O7S3 and its molecular weight is 432.5 .Chemical Reactions Analysis

Sulfo-SADP is known to inhibit the O2- generation of leukocyte cytochrome b (558) at concentrations not able to result in cross-linking of the two subunits . When the disulfide bond linking the aromatic portion of the probe to the succinimidyl ring is cleaved by DTT (dithiothreitol), the product loses its specificity and has an inhibitory activity with respect to O2- generation comparable to that of sulfo-EGS .科学的研究の応用

It has been used to identify cell surface receptors, such as the T11 lymphocyte receptor, using phytohemagglutinin as a model system (Shephard, de Beer, von Holt, & Hapgood, 1988).

Sulfo-SADP, a derivative of Sulfosuccinimidyl (4-azidophenyldithio)propionate, inhibits cytochrome b(558) O2- generation, suggesting potential therapeutic applications for cytochrome b(558)-dependent O2- generation disorders (Cheng & Guillory, 2002).

N-hydroxysulfosuccinimide active esters, related to this compound, are efficient and membrane-impermeant protein cross-linkers for various biomedical applications (Staros, 1982).

Bis(sulfosuccinimidyl)suberate, a similar compound, can cross-link human erythrocyte band 3 into alternate quaternary forms, affecting the association of covalent dimers and noncovalent tetramers (Salhany, Sloan, & Cordes, 1990).

This compound has been used in developing subtractive strategies to identify sites of tyrosine O-sulfation in proteins, as demonstrated in mouse lumican and human vitronectin (Yu, Hoffhines, Moore, & Leary, 2007).

A spectrophotometric method involving this compound derivatives allows for the determination of concentration, purity, and reaction conditions of active esters, aiding in the optimization of their use (Presentini, 2017).

作用機序

特性

IUPAC Name |

1-[3-[(4-azidophenyl)disulfanyl]propanoyloxy]-2,5-dioxopyrrolidine-3-sulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N4O7S3/c14-16-15-8-1-3-9(4-2-8)26-25-6-5-12(19)24-17-11(18)7-10(13(17)20)27(21,22)23/h1-4,10H,5-7H2,(H,21,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKSOTQXTPALQMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(=O)N(C1=O)OC(=O)CCSSC2=CC=C(C=C2)N=[N+]=[N-])S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N4O7S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90907711 | |

| Record name | 1-({3-[(4-Azidophenyl)disulfanyl]propanoyl}oxy)-2,5-dioxopyrrolidine-3-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90907711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

432.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102568-45-6 | |

| Record name | Sulfosuccinimidyl (4-azidophenyldithio)propionate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102568456 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-({3-[(4-Azidophenyl)disulfanyl]propanoyl}oxy)-2,5-dioxopyrrolidine-3-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90907711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethanone, 2-chloro-1-[4-(dimethylamino)phenyl]-](/img/structure/B12737.png)